3-(1H-pyrazol-4-yl)phenol
Description
Contextual Significance of Pyrazole (B372694) Scaffolds in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. accelachem.com This designation stems from its frequent appearance in the structures of compounds that exhibit high affinity for a diverse range of biological targets, leading to a wide array of pharmacological activities. nih.gov The metabolic stability of the pyrazole nucleus is a key factor contributing to its prevalence in newly approved drugs and compounds in clinical development. accelachem.comrsc.org The synthetic accessibility of pyrazoles and their favorable drug-like properties further enhance their importance in the design and development of new therapeutic agents. accelachem.com
The pyrazole nucleus is a cornerstone of numerous compounds demonstrating a vast spectrum of biological effects. amazonaws.comnih.gov This versatility has made it a focal point for medicinal chemists for decades. amazonaws.com Pyrazole derivatives have been extensively investigated and developed for nearly every type of pharmacological activity, including anti-inflammatory, anticancer, antimicrobial, analgesic, antiviral, and anticonvulsant properties. amazonaws.comnih.govderpharmachemica.com
The success of this scaffold is exemplified by the number of pyrazole-containing drugs approved by the U.S. Food and Drug Administration (FDA) and those in clinical trials. accelachem.comnih.gov These agents target a wide range of clinical conditions, underscoring the scaffold's therapeutic importance. accelachem.com The broad applicability of pyrazole derivatives is a direct result of the pyrazole ring's unique chemical properties, which allow for diverse substitutions and modifications, enabling the fine-tuning of biological activity and pharmacokinetic profiles. accelachem.com
Below is a table summarizing the diverse biological activities of various pyrazole derivatives as reported in scientific literature.
| Biological Activity | Example Pyrazole Derivative Class/Compound | Research Findings |
| Anti-inflammatory | N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline | Exhibited optimal anti-inflammatory activity comparable to standard drugs like diclofenac (B195802) sodium and celecoxib (B62257). nih.gov |
| 1-(4-substituted-phenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes | Certain derivatives showed maximum anti-inflammatory activity when compared to the standard drug diclofenac sodium. nih.gov | |
| Anticancer | (1-(p-tolyl)-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone | Significantly inhibited tumor cell growth with IC₅₀ values ranging from 0.054 to 0.16 μM and was found to be a tubulin polymerization inhibitor. nih.gov |
| 1H-pyrazole-4-carboxamide derivatives | Demonstrated potent biological activity against HCT116 and MCF-7 cancer cell lines. amazonaws.com | |
| Antimicrobial | 2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones | Some compounds displayed good antibacterial and antifungal activity when compared with ciprofloxacin (B1669076) and fluconazole, respectively. amazonaws.com |
| N-((3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl) methylene) naphthalen-1-amines | Showed potent inhibition against various bacterial and fungal species, with some derivatives being as potent as standard drugs. derpharmachemica.com | |
| Antioxidant | 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives | Certain chalcone (B49325) derivatives of this class showed potent radical scavenging activity. tandfonline.com |
| Antitubercular | (1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methanone | Was identified as a potent agent against M. tuberculosis H37Rv. amazonaws.com |
This table is generated based on data from multiple sources and is for illustrative purposes.
The combination of a pyrazole ring and a phenol (B47542) group within the same molecule, known as a pyrazole-phenol system, creates a pharmacophore of significant interest in drug discovery. The phenol group, particularly its hydroxyl (-OH) moiety, can act as a crucial hydrogen bond donor and acceptor, enhancing the molecule's ability to bind with biological targets like enzymes and receptors. amazonaws.com This interaction is often critical for eliciting a pharmacological response.
Research has demonstrated the value of this combined system. For instance, the synthesis of 2-[5-(2-chloro-phenyl)-1H-pyrazol-3-yl]-6-(2-hydroxymethyl-1-methyl-pyrrolidin-3-yl)-3,5-dimethoxy-phenol resulted in compounds with IL-6 and TNF-α inhibitory activity, highlighting potential anti-inflammatory applications. nih.gov Similarly, the synthesis of 5-methoxy-2-(1-(pyridine-2-yl)-1H-pyrazol-5-yl)phenol yielded a compound with antiproliferative activity against several human cancer cell lines. amazonaws.com
The strategic importance of the pyrazole-phenol scaffold lies in its capacity for structural modification. Scientists can alter substituents on both the pyrazole and phenol rings to optimize potency, selectivity, and pharmacokinetic properties. This process of structure-activity relationship (SAR) analysis is fundamental to modern drug design. By systematically modifying the pyrazolylphenol core, researchers can develop lead compounds into highly effective and targeted therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
3-(1H-pyrazol-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-3-1-2-7(4-9)8-5-10-11-6-8/h1-6,12H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYYOXSEZAFDHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240527-52-9 | |
| Record name | 3-(1H-pyrazol-4-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 1h Pyrazol 4 Yl Phenol and Analogous Phenolic Pyrazole Derivatives
Established General Synthetic Approaches for Pyrazole-Phenol Architectures
The synthesis of pyrazole (B372694) derivatives is a well-established field in organic chemistry, with numerous methods available for the construction of the pyrazole ring. These methods often involve the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. For the synthesis of phenolic pyrazoles, the starting materials can be appropriately substituted with hydroxyl groups, or the hydroxyl group can be introduced at a later stage of the synthesis. The choice of synthetic route often depends on the desired substitution pattern on both the pyrazole and phenolic rings.
Cyclization Reactions for Pyrazole Ring Formation
Cyclization reactions are fundamental to the formation of the pyrazole ring. These reactions typically involve the condensation of a hydrazine derivative with a suitable precursor containing a 1,3-dielectrophilic system.
Hydrazine-Mediated Cyclizations
Hydrazine-mediated cyclization is a cornerstone in pyrazole synthesis. This method involves the reaction of hydrazines with various 1,3-dicarbonyl compounds or their synthetic equivalents. The reaction proceeds through a condensation reaction to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyrazole ring.
A general representation of this reaction is the condensation of a β-diketone with hydrazine hydrate (B1144303). The regioselectivity of the reaction can be influenced by the nature of the substituents on the β-diketone and the hydrazine derivative. For instance, the reaction of unsymmetrical 1,3-diketones with substituted hydrazines can lead to the formation of two regioisomeric pyrazoles.
| Reactant 1 | Reactant 2 | Product | Reference |
| 1,3-Diketone | Hydrazine | 3,5-Disubstituted Pyrazole | |
| α,β-Unsaturated Ketone | Hydrazine | Pyrazoline (then oxidized to Pyrazole) | |
| β-Ketoester | Hydrazine | Pyrazolone (B3327878) |
Cyclization of Chalcones
Chalcones, which are α,β-unsaturated ketones, are versatile precursors for the synthesis of pyrazoles. The reaction of a chalcone (B49325) with hydrazine or a substituted hydrazine leads to the formation of a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole. The oxidation step can be carried out using various oxidizing agents.
The synthesis of pyrazoles from chalcones can be performed as a one-pot or two-pot process. In the one-pot strategy, the chalcone is reacted with hydrazine in the presence of an oxidizing agent, leading directly to the pyrazole. In the two-pot strategy, the intermediate pyrazoline is first isolated and then subjected to oxidation in a separate step.
A study on the synthesis of quinazolin-2,4-diones incorporating a pyrazole moiety utilized the cyclization of a chalcone derivative with hydrazine hydrate and phenyl hydrazine to yield pyrazoline derivatives.
| Chalcone Derivative | Reagent | Intermediate | Final Product | Reference |
| 1-(2-hydroxyphenyl)-3-aryl-2-propen-1-one | Hydrazine Hydrate | Pyrazoline | 2-(Pyrazol-5-yl)phenol | |
| Substituted Chalcone | Phenylhydrazine | Phenylpyrazoline | 1-Phenylpyrazole derivative |
Vilsmeier–Haack Reaction Applications
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. In the context of pyrazole synthesis, this reaction can be used to introduce a formyl group at the 4-position of the pyrazole ring. The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl3) and a formamide (B127407) such as N,N-dimethylformamide (DMF), can also facilitate the cyclization of suitable precursors to form pyrazoles.
For example, the reaction of hydrazones derived from acetophenones with the Vilsmeier-Haack reagent can lead to the formation of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. This approach allows for the direct introduction of a functional group at the 4-position, which can be further elaborated.
| Starting Material | Reagents | Product | Reference |
| Phenylhydrazone of Acetophenone (B1666503) | POCl3, DMF | 1-Phenyl-3-aryl-1H-pyrazole-4-carbaldehyde | |
| Hydrazone | POCl3, DMF | 4-Formylpyrazole |
Condensation Reactions in Pyrazole-Phenol Synthesis
Condensation reactions are integral to many synthetic routes leading to pyrazole-phenol structures. These reactions can be used to build the pyrazole ring or to attach the phenolic moiety to a pre-existing pyrazole core.
Condensation with o-Hydroxy Acetophenones
The condensation of o-hydroxy acetophenones with suitable reagents is a direct route to phenolic pyrazoles. For instance, the Claisen-Schmidt condensation of an o-hydroxy acetophenone with an appropriate aldehyde can yield a chalcone precursor bearing a hydroxyl group. This chalcone can then be cyclized with hydrazine to form the desired 2-(pyrazol-yl)phenol derivative.
A study reported the synthesis of 6-(hetero)aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones starting from 1-phenyl-1H-pyrazol-3-ol, which underwent a Claisen-Schmidt condensation with various aldehydes. This highlights the utility of condensation reactions in building complex heterocyclic systems containing a phenolic pyrazole core.
| o-Hydroxy Acetophenone Derivative | Reagent | Intermediate | Final Product | Reference |
| 2-Hydroxyacetophenone | Pyrazole-4-carbaldehyde | Chalcone | 2-(1H-Pyrazol-4-yl)phenol derivative | |
| 1-(2-Hydroxyphenyl)ethanone | N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | Enaminone | Chromone (B188151) |
Formation of Chalcone Intermediates
A prevalent and versatile method for synthesizing pyrazole derivatives involves the use of chalcone intermediates. This pathway typically follows a two-step process: the Claisen-Schmidt condensation to form a phenolic chalcone, followed by cyclization with a hydrazine derivative to yield the pyrazole ring.
The initial step, the Claisen-Schmidt condensation, involves the base-catalyzed reaction of a hydroxy-substituted acetophenone with an appropriate aldehyde. For the synthesis of a precursor to 3-(1H-pyrazol-4-yl)phenol, 1-(3-hydroxyphenyl)ethanone would be reacted with a suitable aldehyde. The resulting α,β-unsaturated ketone, a chalcone, serves as a key building block.
In the subsequent step, the chalcone intermediate is reacted with hydrazine hydrate or a substituted hydrazine. The reaction proceeds via a cyclocondensation reaction, where the hydrazine attacks the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to form the stable pyrazole ring. This method allows for significant molecular diversity, as various substituted acetophenones, aldehydes, and hydrazines can be employed to generate a library of analogous phenolic pyrazole derivatives.
Table 1: Examples of Pyrazole Synthesis via Chalcone Intermediates This table is generated based on representative data from the cited sources and illustrates the general synthetic approach.
| Starting Acetophenone | Aldehyde | Hydrazine Source | Resulting Pyrazole Derivative | Yield (%) |
|---|---|---|---|---|
| 1-(3-Hydroxyphenyl)ethanone | Benzaldehyde | Hydrazine hydrate | 3-(5-Phenyl-1H-pyrazol-3-yl)phenol | ~60-80% |
| 1-(4-Hydroxyphenyl)ethanone | 4-Methoxybenzaldehyde | Phenylhydrazine | 4-(5-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol | 55% |
| 1-(3-Hydroxyphenyl)ethanone | 4-Chlorobenzaldehyde | Hydrazine hydrate | 3-(5-(4-Chlorophenyl)-1H-pyrazol-3-yl)phenol | ~65-85% |
Phenol (B47542) and Pyrazol-1-ide Condensation
Information on the direct condensation of a phenol with a pyrazol-1-ide species is not prominently featured in the reviewed literature, suggesting this may be a less common synthetic route. Synthetic strategies typically involve building the pyrazole ring onto a phenol-containing fragment or modifying a pre-existing pyrazolyl structure to introduce a hydroxyl group.
Oxidative Cyclization Pathways
Oxidative cyclization presents an alternative strategy for pyrazole synthesis, often providing access to these heterocycles under mild conditions. These methods can involve the intramolecular cyclization of suitably functionalized precursors, such as hydrazones, where a subsequent oxidation step aromatizes the initially formed pyrazoline ring.
One such approach involves the iodine-mediated oxidative C-N bond formation from α,β-unsaturated aldehydes or ketones and hydrazine salts. This one-pot protocol avoids the isolation of less stable hydrazone intermediates and proceeds to the aromatic pyrazole structure directly. For phenolic pyrazoles, this would entail starting with a hydroxylated α,β-unsaturated carbonyl compound. Another method is the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, which forms the pyrazole ring through a proposed hydrazonyl radical intermediate followed by cyclization. Palladium-catalyzed oxidative cyclizations of heteroatom nucleophiles, including phenols, onto unactivated olefins also represent a powerful tool for constructing heterocyclic systems, although direct application to pyrazole formation from phenolic precursors is a more specialized extension of this methodology.
Advanced Functionalization and Derivatization Strategies
Once the core this compound scaffold is synthesized, its structure can be further modified to explore structure-activity relationships and develop new chemical entities. These strategies focus on introducing diverse functional groups onto either the pyrazole or the phenol ring.
Introduction of Aminoalkyl Moieties
The incorporation of aminoalkyl groups is a common functionalization strategy, often achieved through the Mannich reaction. This three-component reaction involves the aminoalkylation of an acidic proton, typically on the pyrazole ring, using formaldehyde (B43269) and a primary or secondary amine. The reaction proceeds through the formation of an electrophilic iminium ion from the aldehyde and amine, which is then attacked by the nucleophilic pyrazole ring. This method is highly versatile, allowing for the introduction of a wide array of aminoalkyl side chains by varying the amine component. An alternative approach is the organocatalytic enantioselective aminoalkylation of pyrazolones with aldimines, which can produce chiral amine-containing pyrazole derivatives with high enantioselectivity.
Halogenation and Sulfonyl Group Incorporations
Halogenation provides a key synthetic handle for further modifications, such as cross-coupling reactions. The direct C-H halogenation of pyrazole rings can be accomplished using N-halosuccinimides (NCS, NBS, NIS) as safe and readily available halogenating agents. These reactions can be performed under metal-free conditions, often at room temperature, providing efficient access to 4-halogenated pyrazole derivatives. The regioselectivity of halogenation is typically at the 4-position of the pyrazole ring, which is electronically activated for electrophilic substitution.
The incorporation of sulfonyl groups can lead to sulfonamides or sulfonate esters, which are prominent motifs in medicinal chemistry. Pyrazolyl sulfonamides can be synthesized by reacting an amino-substituted pyrazole with a sulfonyl chloride. Alternatively, pyrazolyl sulfonates can be prepared through the direct sulfonylation of pyrazolones with sulfonyl chlorides, often in water at room temperature without the need for metal catalysts or oxidants. These methods allow for the attachment of various aryl or alkyl sulfonyl groups to the pyrazole core.
Table 2: Functionalization Reactions on Phenolic Pyrazole Scaffolds This table presents generalized functionalization strategies based on available literature for pyrazole derivatives.
| Reaction Type | Reagents | Position of Functionalization | Product Type |
|---|---|---|---|
| Aminoalkylation (Mannich) | Formaldehyde, Secondary Amine (e.g., Piperidine) | Pyrazole N-H or C-H | Aminoalkylated pyrazole |
| Bromination | N-Bromosuccinimide (NBS) | Pyrazole C4-position | 4-Bromopyrazole derivative |
| Chlorination | N-Chlorosuccinimide (NCS) | Pyrazole C4-position | 4-Chloropyrazole derivative |
Synthesis of Hybrid Heterocyclic Systems
The this compound scaffold can serve as a precursor for the construction of more complex, fused heterocyclic systems. Pyrazole-4-carbaldehydes, which can be synthesized from pyrazole precursors, are particularly versatile intermediates for building fused rings. For example, condensation of a 5-amino-pyrazole-4-carbaldehyde with various active methylene (B1212753) compounds can lead to the formation of pyrazolo[3,4-b]pyridines. Similarly, reactions with other bifunctional reagents can yield fused systems like pyrazolo[3,4-d]pyrimidines or pyrazolo[3,4-d]pyridazines. These strategies significantly expand the chemical space accessible from the initial phenolic pyrazole core, leading to novel hybrid molecules with diverse structural features.
Pyrazole-Tetrazole Hybrids
The combination of pyrazole and tetrazole rings has led to the development of hybrid compounds with a range of applications. mdpi.com Synthetic strategies for these hybrids often depend on the nature of the linkage between the two heterocyclic rings.
One common approach involves a carbon-carbon junction. For instance, a series of 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivatives were synthesized starting from the reaction of ethoxyethylidene-malononitrile with arylhydrazine hydrochlorides. This initial step, conducted in ethanol (B145695) with sodium acetate, forms a pyrazole derivative which is then further manipulated to introduce the tetrazole ring. mdpi.com
Another strategy involves creating a methylene junction between the pyrazole and tetrazole moieties. In one such synthesis, a pyrazole ester is first functionalized with a nitrile group by reacting it with chloroacetonitrile (B46850) in the presence of a strong base like potassium tert-butoxide (tBuOK) in tetrahydrofuran (B95107) (THF). The nitrile group is subsequently converted into a tetrazole ring via a 1,3-dipolar cycloaddition reaction with sodium azide (B81097) in dimethylformamide (DMF). The resulting pyrazole-tetrazole ester can be further modified, for example, by reduction of the ester group to an alcohol using lithium aluminium hydride (LiAlH4). mdpi.com
A multi-step synthesis for tetrapodal hybrid molecules bearing two pyrazole-tetrazole subunits has also been reported. mdpi.com This synthesis begins with the reduction of a pyrazole ester derivative using LiAlH4 to yield the corresponding alcohol. mdpi.com The alcohol is then converted to a chloride derivative using thionyl chloride (SOCl2). mdpi.com Finally, the tetrapodal structure is assembled by reacting this chloride intermediate with a primary amine in DMF with sodium carbonate. mdpi.com
A general synthetic pathway is outlined below:
Table 1: Synthesis of Pyrazole-Tetrazole Tetrapodal Compounds| Step | Reactants | Reagents & Conditions | Product |
|---|---|---|---|
| 1 | Ethyl 1-((2-ethyl-2H-tetrazol-5-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate | LiAlH4, THF, 65 °C | (1-((2-Ethyl-2H-tetrazol-5-yl)methyl)-5-methyl-1H-pyrazol-3-yl)methanol |
| 2 | (1-((2-Ethyl-2H-tetrazol-5-yl)methyl)-5-methyl-1H-pyrazol-3-yl)methanol | SOCl2, CH2Cl2, Room Temperature | 5-((3-(Chloromethyl)-5-methyl-1H-pyrazol-1-yl)methyl)-2-ethyl-2H-tetrazole |
| 3 | 5-((3-(Chloromethyl)-5-methyl-1H-pyrazol-1-yl)methyl)-2-ethyl-2H-tetrazole, Primary Amine | Na2CO3, DMF, 70 °C | Tetrapodal hybrid molecules |
This table is based on the synthetic pathway for compounds L1-L3 as described in the literature. mdpi.com
Pyrazole-Chromone Dyads
The fusion of pyrazole and chromone moieties creates "dyads" that are of significant interest in medicinal chemistry. nih.gov The synthetic approaches to these compounds can be broadly categorized based on which heterocyclic ring is formed last or whether they are linked as separate units. nih.gov
One primary method for synthesizing 2-pyrazolyl-chromones involves the cyclodehydration of 3-pyrazolyl-substituted-1-(2-hydroxyaryl)propane-1,3-diones. nih.gov This reaction is a key step in creating flavonoids that incorporate a pyrazole ring at the C-2 position. nih.gov
Alternatively, the pyrazole ring can be formed onto a pre-existing chromone structure. A common method for this is the 1,3-dipolar cycloaddition reaction of diazoalkanes to the carbon-carbon double bond of the chromone. nih.gov Another approach involves the condensation of hydrazines with α,β-unsaturated ketones derived from chromones. nih.gov
The synthesis of chromone-fused pyrazoles can be achieved through tandem reactions. For example, 3-formylchromones can react with various pyrazole and pyrazolone derivatives to build structurally diverse fused systems. nih.gov A specific example is the tandem O-arylation-oxidative coupling reaction between 2-pyrazolin-5-ones and o-haloarylaldehydes, catalyzed by copper, to yield chromone-fused pyrazoles. nih.gov
Table 2: Synthesis of Chromone-Fused Pyrazoles via Tandem Reaction
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Key Process | Product Type |
|---|---|---|---|---|
| 2-Pyrazolin-5-ones | o-Haloarylaldehydes | Copper catalyst, Base | O-arylation-oxidative coupling | Chromone-fused pyrazoles |
This table summarizes a tandem reaction for synthesizing chromone-fused pyrazoles. nih.gov
Pyrazole-Oxadiazole Frameworks
Hybrid molecules incorporating both pyrazole and 1,3,4-oxadiazole (B1194373) rings are recognized for their diverse biological potential. semanticscholar.orgresearchgate.net The synthesis of these frameworks often involves the sequential construction of each heterocyclic ring.
A common strategy begins with the synthesis of a substituted pyrazole, which is then used as a scaffold to build the oxadiazole ring. For example, an N-phenyl substituted pyrazole can be obtained from the cyclization of a chalcone with phenylhydrazine, followed by oxidative aromatization. researchgate.net The chalcone itself is typically prepared from a corresponding aldehyde and acetophenone. researchgate.net
The 1,3,4-oxadiazole ring is often constructed from a hydrazide precursor. In one reported synthesis, key intermediates such as 5-(1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-ol were prepared from ethyl 4,4,4-trifluoroacetoacetate. nih.gov This multi-step process involves aldol (B89426) condensation, a first ring-closing reaction to form the pyrazole, hydrazinolysis to create a hydrazide intermediate, and a second ring-closing reaction to form the oxadiazole ring. nih.gov
Another efficient method for forming the 1,3,4-oxadiazole ring is the oxidative cyclization of semicarbazones. This can be achieved using molecular iodine and potassium carbonate in a transition-metal-free process. researchgate.net
Table 3: General Synthetic Scheme for Pyrazole-Oxadiazole Hybrids
| Step | Starting Material | Key Reactions | Intermediate/Product |
|---|---|---|---|
| 1 | Aldehyde, Acetophenone | Condensation | Chalcone |
| 2 | Chalcone, Phenylhydrazine | Cyclization, Oxidative Aromatization | N-phenyl substituted pyrazole carboxylic acid |
| 3 | Pyrazole carboxylic acid | Conversion to hydrazide | Pyrazole-carbohydrazide |
| 4 | Pyrazole-carbohydrazide | Cyclization (e.g., with CS2, KOH) | Pyrazole-Oxadiazole framework |
This table outlines a generalized pathway for the synthesis of pyrazole-oxadiazole frameworks. researchgate.netnih.gov
Pyrazolo[3,4-d]pyrimidine Scaffolds
Pyrazolo[3,4-d]pyrimidines are bicyclic heterocyclic systems that are structural mimics of purines, making them a focal point in pharmaceutical chemistry. ekb.eg Their synthesis can be approached by using either a pre-formed pyrazole or a pyrimidine (B1678525) ring as the starting synthon. ekb.eg
A prevalent synthetic route starts with a substituted 5-aminopyrazole derivative. For example, reacting 5-amino-1H-pyrazole-4-carbonitrile with formic acid can lead to the formation of the pyrimidine ring, yielding pyrazolo[3,4-d]pyrimidin-4-amine. This core can then be further functionalized.
Another major pathway involves the cyclization of a substituted pyrimidine. For instance, a diaminopyrimidine can be treated with sodium nitrite (B80452) and acid to form a nitroso derivative, which then undergoes reductive cyclization to form the pyrazolo[3,4-d]pyrimidine scaffold.
Recent synthetic strategies have focused on creating derivatives with specific substitutions to target biological molecules like kinases. rsc.org For instance, novel pyrazolo[3,4-d]pyrimidine derivatives can be synthesized and subsequently modified at various positions to explore structure-activity relationships. researchgate.net
Table 4: Common Synthetic Approaches for Pyrazolo[3,4-d]pyrimidines
| Starting Synthon | Key Reagents/Steps | Product Scaffold |
|---|---|---|
| Substituted 5-Aminopyrazole (e.g., 5-amino-1H-pyrazole-4-carboxamide) | Formamide, Reflux | Pyrazolo[3,4-d]pyrimidin-4-one |
| Substituted 5-Aminopyrazole (e.g., 5-amino-1H-pyrazole-4-carbonitrile) | Triethyl orthoformate, then ammonia | 4-Amino-pyrazolo[3,4-d]pyrimidine |
| Substituted Pyrimidine (e.g., 4,6-dichloropyrimidine-5-carbaldehyde) | Hydrazine hydrate | 1H-Pyrazolo[3,4-d]pyrimidine |
This table summarizes key synthetic transformations for accessing the pyrazolo[3,4-d]pyrimidine core. ekb.egnih.gov
Biological Activities and Pharmacological Profiling of Pyrazole Phenol Compounds
Anti-inflammatory Potential
The pyrazole (B372694) nucleus is a cornerstone in the development of anti-inflammatory agents, with many derivatives demonstrating potent activity. nih.govijpsjournal.comrjpbr.comresearchgate.netsciencescholar.us This has led to the creation of well-known non-steroidal anti-inflammatory drugs (NSAIDs) that feature this heterocyclic ring, such as celecoxib (B62257), which is a selective COX-2 inhibitor. nih.govijpsjournal.comresearchgate.net The anti-inflammatory properties of pyrazole derivatives are often attributed to their ability to modulate key pathways and mediators in the inflammatory cascade. ijpsjournal.com
Modulation of Inflammatory Mediators
Derivatives of pyrazole are recognized for their capacity to interfere with various inflammatory mediators, contributing to their therapeutic effects. ijpsjournal.comnih.gov Research has focused on their ability to inhibit the production and function of pro-inflammatory cytokines and enzymes that are crucial to the inflammatory response.
Tumor Necrosis Factor-alpha (TNF-α) is a critical cytokine in the inflammatory process, and its inhibition is a key strategy for treating numerous inflammatory diseases. drugtargetreview.comnih.govmdpi.com Several studies have demonstrated that compounds containing a pyrazole ring can effectively inhibit TNF-α production.
For instance, a series of novel N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives were assessed for their in vitro ability to inhibit TNF-α. nih.gov Two of the most active compounds in this series demonstrated significant in vivo suppression of TNF-α levels, with reductions of 57.3% and 55.8%, respectively. nih.gov Similarly, pyrazole–pyridazine hybrids have been evaluated for their capacity to curb the generation of TNF-α in macrophage cell lines stimulated by lipopolysaccharide (LPS), a model for inflammation. rsc.org These findings highlight the potential of the pyrazole scaffold as a basis for the development of new TNF-α inhibitors. nih.govrsc.org
Interleukin-6 (IL-6) is another pivotal pro-inflammatory cytokine involved in a wide array of inflammatory conditions. nih.govretinalphysician.com Consequently, the inhibition of IL-6 signaling is a validated therapeutic approach. nih.gov Research has shown that certain pyrazole derivatives can effectively reduce the production of IL-6.
In one study, pyrazole–pyridazine hybrids were tested for their ability to inhibit the generation of various pro-inflammatory mediators, including IL-6, in LPS-stimulated macrophages. rsc.org The most potent compounds in the series demonstrated significant inhibitory activity. rsc.org This capacity to modulate IL-6 suggests that the pyrazole framework is a promising structure for designing novel anti-inflammatory agents that target this specific cytokine pathway.
The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are primary targets for anti-inflammatory drugs. mdpi.comnih.gov The pyrazole scaffold is a well-established core structure for selective COX-2 inhibitors, as exemplified by the commercial drug celecoxib. ijpsjournal.comnih.gov The goal of developing selective COX-2 inhibitors is to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective inhibition of the constitutive COX-1 enzyme. nih.gov
Numerous studies have synthesized and evaluated pyrazole derivatives for their COX inhibitory profiles.
A series of halogenated triarylpyrazoles were designed based on the structure of celecoxib and showed moderate selective COX-2 inhibitory potency. nih.gov
Novel pyrazole derivatives featuring an acylamino linker also displayed potent COX-2 inhibition and a favorable selectivity index. nih.gov
In a study of polysubstituted pyrazoles, several compounds exhibited significant COX-2 inhibition with selectivity close to that of celecoxib. nih.gov
| Compound Series | Most Potent Compound(s) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Polysubstituted Pyrazoles | Compound 10 | Not Specified | 7.83 | nih.gov |
| Polysubstituted Pyrazoles | Compound 17 | Not Specified | 6.87 | nih.gov |
| Polysubstituted Pyrazoles | Compound 27 | Not Specified | 7.16 | nih.gov |
| Pyrazole with Acylamino Linker | Compound 16 | 1.76 | 11.1 | nih.gov |
In vitro and In vivo Anti-inflammatory Efficacy Assessment
The anti-inflammatory potential of pyrazole-phenol compounds and their derivatives is evaluated using a combination of in vitro and in vivo models. journalcra.com
In vitro models typically involve cell-based assays to quantify the inhibition of inflammatory mediators. For example, the LPS-stimulated RAW 264.7 macrophage cell line is a common model used to assess a compound's ability to suppress the production of cytokines like TNF-α and IL-6, as well as other inflammatory markers. ijpsjournal.com Another in vitro method is the bovine serum albumin denaturation assay, which screens for the ability of compounds to prevent protein denaturation, a hallmark of inflammation. journalcra.com
In vivo assessment provides crucial information on the efficacy of these compounds in a whole-organism context. The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate acute anti-inflammatory activity. ijpsjournal.comnih.gov In this test, the reduction in paw swelling after administration of the test compound is measured over time. For instance, certain 1,3,4-trisubstituted pyrazole derivatives have shown excellent anti-inflammatory activity in this model, with edema inhibition of over 84%, comparable to the standard drug diclofenac (B195802). nih.gov Other studies have used models like the Croton oil ear test in mice to evaluate acute inflammation. nih.gov
Antimicrobial Activity
The pyrazole nucleus is a versatile scaffold that is also prominent in the development of antimicrobial agents. mdpi.commeddocsonline.orgglobalresearchonline.net Derivatives incorporating this heterocyclic ring have demonstrated a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi. globalresearchonline.netnih.govmdpi.com
The antibacterial and antifungal efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. nih.gov
Antibacterial Activity: Numerous pyrazole derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria. meddocsonline.orgnih.govnih.gov
One study on 2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones found that the compounds possessed variable antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov
Another series of pyrazole derivatives showed that one compound was exceedingly active against E. coli with an MIC of 0.25 μg/mL, while another was highly active against Streptococcus epidermidis, also with an MIC of 0.25 μg/mL. nih.gov
Research has also shown that some pyrazole derivatives have a stronger antibacterial effect against Gram-positive bacteria compared to Gram-negative bacteria. jpionline.org
Antifungal Activity: The pyrazole scaffold has also been a foundation for the development of compounds with significant antifungal properties. nih.govnih.govnih.gov
The same 2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones that showed antibacterial effects also exhibited good antifungal activity against Aspergillus Niger and A. flavus. nih.gov
In a separate study, a series of pyrazole carboxamides and an isoxazolol pyrazole carboxylate were evaluated against four types of phytopathogenic fungi. nih.govresearchgate.net One isoxazolol pyrazole carboxylate derivative, in particular, displayed potent activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL, which was superior to the commercial fungicide carbendazol. nih.govresearchgate.net
Another investigation found a pyrazole derivative to be highly active against Aspergillus niger with an MIC of 1 μg/mL, comparable to the standard drug Clotrimazole. nih.gov
| Compound Series | Organism | Activity (MIC/EC50) | Reference |
|---|---|---|---|
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamides | Escherichia coli | 0.25 µg/mL (MIC) | nih.gov |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamides | Streptococcus epidermidis | 0.25 µg/mL (MIC) | nih.gov |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamides | Aspergillus niger | 1 µg/mL (MIC) | nih.gov |
| Isoxazolol Pyrazole Carboxylate (7ai) | Rhizoctonia solani | 0.37 µg/mL (EC50) | nih.govresearchgate.net |
Antibacterial Efficacy Studies
Pyrazole derivatives are recognized for their wide-ranging pharmacological properties, including significant antibacterial activities. nih.gov These compounds target various metabolic pathways in both Gram-positive and Gram-negative bacteria. nih.gov
A number of pyrazole derivatives have shown notable efficacy against Gram-positive bacteria. For instance, certain aniline-derived 3-phenyl pyrazoles have demonstrated moderate growth inhibition of Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values as low as 16 μg/ml. nih.gov Similarly, quinoline-substituted pyrazole derivatives have been reported as potent antimicrobial agents against S. aureus and Bacillus subtilis, with MIC values ranging from 0.12 to 0.98 μg/ml. nih.gov
Furthermore, pyrazole-thiazole hybrids containing a hydrazone moiety have been found to be effective against S. aureus. nih.gov Some fused-pyrazole compounds have also shown potent inhibition of B. subtilis 168 growth, with MIC values between 0.1 and 12 μg/ml. nih.gov Another study highlighted a potent hybrid compound that inhibited the growth of B. subtilis with an MIC value of 4 μg/ml. nih.gov N-(trifluoromethylphenyl) derivatives have also been identified as potent growth inhibitors of Gram-positive bacterial strains, exhibiting MIC values as low as 0.78 μg/ml for MRSA (methicillin-resistant S. aureus) strains. nih.gov
Table 1: Antibacterial Activity of Pyrazole Derivatives against Gram-positive Bacteria
| Compound/Derivative Class | Bacterium | MIC Value (μg/ml) | Reference |
|---|---|---|---|
| Aniline-derived 3-phenyl pyrazoles | Staphylococcus aureus | As low as 16 | nih.gov |
| Quinoline-substituted pyrazoles | Staphylococcus aureus | 0.12–0.98 | nih.gov |
| Quinoline-substituted pyrazoles | Bacillus subtilis | 0.12–0.98 | nih.gov |
| Fused-pyrazole compound | Bacillus subtilis 168 | 0.1 - 12 | nih.gov |
| Hybrid pyrazole compound | Bacillus subtilis | 4 | nih.gov |
| Tethered thiazolo-pyrazole derivatives | MRSA | As low as 4 | nih.gov |
| N-(trifluoromethylphenyl) derivatives | MRSA | As low as 0.78 | nih.gov |
| Pyrazole-containing peptidomimetics | Staphylococcus aureus | 4 | nih.gov |
The antibacterial activity of pyrazole compounds also extends to Gram-negative bacteria, although efficacy can vary. Pyrazoline-clubbed pyrazole derivatives have been reported as potent agents against Pseudomonas aeruginosa. nih.gov In a series of pyrazole-triazole derived hydrazides, some compounds demonstrated potent growth inhibition of E. coli and P. aeruginosa strains, with MIC80 values of 2–8 μg/ml, which are comparable to the standard drug ciprofloxacin (B1669076). nih.gov
Research on pyrazole-containing peptidomimetics has identified compounds that inhibit the growth of P. aeruginosa with an MIC value of 8 μg/ml. nih.gov Additionally, coumarin-substituted and pyran-fused derivatives of pyrazole have been reported as potent growth inhibitors of bacteria including P. aeruginosa strains, with MIC values in the range of 1.56–6.25 μg/ml. nih.gov Studies on certain pyrazole derivatives have shown inhibitory effects against the growth of E. coli. nih.gov
Table 2: Antibacterial Activity of Pyrazole Derivatives against Gram-negative Bacteria
| Compound/Derivative Class | Bacterium | MIC Value (μg/ml) | Reference |
|---|---|---|---|
| Pyrazole-triazole derived hydrazides | Escherichia coli | 2–8 (MIC80) | nih.gov |
| Pyrazole-triazole derived hydrazides | Pseudomonas aeruginosa | 2–8 (MIC80) | nih.gov |
| Pyrazole-containing peptidomimetics | Pseudomonas aeruginosa | 8 | nih.gov |
| Coumarin-substituted/pyran-fused pyrazoles | Pseudomonas aeruginosa | 1.56–6.25 | nih.gov |
Antifungal Properties
The scope of pyrazole compounds' biological activity includes significant antifungal properties, which have been explored against various fungal pathogens.
Novel pyrazolecarbamide derivatives have been synthesized and shown to exhibit potential antifungal activities. frontiersin.org For instance, certain pyrazole carboxamides have demonstrated excellent in vitro antifungal activities against phytopathogenic fungi. nih.gov One particular compound, Y47, showed an EC50 value of 5.2 mg/L against Gibberella zeae. nih.govresearchgate.net This compound's in vivo protective and curative activities at 100 mg/L against G. zeae on maize were 50.7% and 44.2%, respectively. nih.gov
In studies involving Candida albicans, some 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides displayed notable antifungal effects. nih.gov One compound, bearing a methoxy (B1213986) group, was identified as the most active among those tested. nih.gov Another study found that certain pyrazole-clubbed pyrimidine (B1678525) and thiazole (B1198619) compounds exhibited inhibitory effects against C. albicans, with some showing strong effects at concentrations as low as 5 μg/mL. nih.gov
Table 3: Antifungal Activity of Pyrazole Derivatives
| Compound/Derivative Class | Fungal Strain | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Pyrazole carboxamide (Y47) | Gibberella zeae | EC50 | 5.2 mg/L | nih.govresearchgate.net |
| Pyrazole-clubbed pyrimidine/thiazole | Candida albicans | MIC | 5 μg/mL | nih.gov |
| 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides | Candida albicans | MIC/MFC | ≥ 62.5 μg/mL | nih.gov |
Antiviral Properties
The therapeutic potential of pyrazole derivatives extends to antiviral applications. Research has identified several pyrazole-based compounds with the ability to inhibit the replication of a diverse range of viruses. frontiersin.org For example, a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were evaluated for their activity against a panel of RNA and DNA viruses. frontiersin.org Many of these derivatives were found to interfere with Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) replication in the micromolar range. frontiersin.org
Furthermore, certain analogs demonstrated the ability to interfere with Bovine Viral Diarrhea Virus (BVDV) replication. frontiersin.org Other studies have highlighted the potential of pyrazole derivatives as effective agents against various viral diseases, including those caused by coronaviruses. nih.gov The antiviral mechanisms of these compounds are multifaceted, with some demonstrating the ability to prevent the virus from attaching to host cells (adsorption inhibition), directly inactivating the virus (virucidal effect), and inhibiting its replication within host cells. nih.gov
Anticancer and Antiproliferative Activities
The investigation into pyrazole-phenol compounds has revealed significant potential in the realm of oncology. A variety of derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells.
New derivatives of pyrazolo[3,4-b]pyrazines have been synthesized and assessed for their activity against the MCF-7 breast cancer cell line. nih.govnih.gov Specific compounds from this series showed very significant inhibitory activity against these cancer cells. nih.govnih.gov The antiproliferative activity of certain pyrazole compounds has been analyzed in vitro across several drug-resistant cancer cell lines. researchgate.net These compounds demonstrated a consistent ability to overcome common mechanisms of drug resistance. researchgate.net
A novel pyrazole derivative, 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (B32628) (PTA-1), has been identified as having potent cytotoxicity against a panel of different cancer cell lines. mdpi.com This compound has shown selectivity for cancer cells, making it a promising candidate for further development as an anticancer drug. mdpi.com Further research into 5-aminopyrazole derivatives has also identified promising antiproliferative agents capable of suppressing the growth of specific cancer cell lines. mdpi.com
Table 4: Anticancer and Antiproliferative Activity of Pyrazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyrazines | MCF-7 (Breast Cancer) | Very significant inhibitory activity | nih.govnih.gov |
| Ionone-derived 1,5-pyrazoles | Various drug-resistant cell lines | Overcame common drug-resistance mechanisms | researchgate.net |
| PTA-1 | Various cancer cell lines | Potent and selective cytotoxicity | mdpi.com |
| 5-Aminopyrazoles | Specific cancer cell lines | Suppressed cell growth | mdpi.com |
Kinase Inhibition
The pyrazole-phenol scaffold is a key structural feature in the design of various kinase inhibitors, which are crucial in cancer therapy for their ability to interfere with signaling pathways that regulate cell proliferation and survival. nih.gov
B-Raf, a serine/threonine protein kinase, is a critical component of the RAS/RAF/MEK/ERK signaling pathway, and its mutation is prevalent in many human cancers, particularly melanoma. nih.govmdpi.com A series of novel 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives have been synthesized and evaluated for their B-Raf inhibitory activity. nih.gov Research has shown that the inclusion of an ortho-hydroxyl group on the pyrazole skeleton can enhance anti-tumor activity. researchgate.net
Within this series, many compounds demonstrated potent inhibitory activity against the B-RafV600E mutant. nih.gov Notably, compound C6 emerged as a highly effective inhibitor, showing biological activity comparable to the positive control, Vemurafenib. nih.govresearchgate.net This highlights the potential of the pyrazole-phenol framework in developing potent B-Raf kinase inhibitors. researchgate.net
Table 1: B-RafV600E Inhibitory Activity of Compound C6
| Compound | Structure | IC₅₀ (µM) |
|---|---|---|
| C6 | 2-(1-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol | 0.15 |
Data sourced from a study on 2-(1,3-diaryl- 4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives. nih.gov
Cyclin-dependent kinase 2 (CDK2) is a significant target for the development of new cancer treatments. nih.govnih.gov A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, developed through bioisosteric replacement of a phenylsulfonamide moiety with pyrazole derivatives, has shown potent CDK2 inhibitory activity. nih.govnih.gov
In this series, substituting the phenylsulfonamide part of a lead compound with an unsubstituted pyrazol-4-yl ring resulted in compound 14 , which displayed potent inhibition of CDK2 with a Ki value of 0.007 µM. nih.gov Further modification led to compound 15 , which was identified as the most potent CDK2 inhibitor in the series, exhibiting a Ki of 0.005 µM with a degree of selectivity over other tested CDKs. nih.govnih.govdntb.gov.ua These findings underscore the potential of the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold for development into selective CDK2 inhibitors. nih.govnih.gov
Table 2: CDK2 Inhibitory Activity of Pyrazole Derivatives
| Compound | Description | Kᵢ (µM) |
|---|---|---|
| 14 | N-(4-(1H-pyrazol-4-yl)pyrimidin-2-yl)-1H-pyrazol-4-amine | 0.007 |
| 15 | N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)-1H-pyrazol-4-amine | 0.005 |
Data from a study on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives. nih.gov
Evaluation in Cancer Cell Lines
The anti-proliferative effects of pyrazole-phenol and related pyrazole compounds have been assessed across a variety of human cancer cell lines.
Derivatives containing the pyrazol-4-yl core have demonstrated significant cytotoxic effects on the hepatocellular carcinoma cell line, HepG2. researchgate.net For instance, the compound 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl] nih.govnih.govresearchgate.nettriazolo[3,4-b] nih.govnih.govresearchgate.netthiadiazole (CPNT) exhibited a dose-dependent cytotoxic effect on HepG2 cells, with a very low IC₅₀ value of 0.8 μg/ml after 24 hours. researchgate.net
Other studies have also confirmed the anti-proliferative activities of various pyrazole derivatives against both HepG2 and MCF-7 (breast cancer) cell lines. nih.govmdpi.com For example, a ciprofloxacin chalcone (B49325) hybrid (CCH) showed IC₅₀ values of 22±1.33 µg/mL in HepG2 cells and 54±3.5 µg/mL in MCF-7 cells after 24 hours of treatment. nih.gov Nanoparticle formulations of a 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine also showed promising cytotoxic activity against these cell lines. mdpi.com
Table 3: Anti-Proliferative Activity in HepG2 and MCF-7 Cell Lines
| Compound | Cell Line | IC₅₀ (24h) |
|---|---|---|
| CPNT | HepG2 | 0.8 µg/mL |
| CCH | HepG2 | 22±1.33 µg/mL |
| CCH | MCF-7 | 54±3.5 µg/mL |
Data sourced from studies on pyrazole-containing compounds. researchgate.netnih.gov
The antiproliferative activities of pyrazole derivatives have also been evaluated against ovarian and lung cancer cells. The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative, compound 14 , was screened against A2780 ovarian cancer cells. nih.gov While it was a potent CDK2 inhibitor, its antiproliferative activity against A2780 cells was about 28-fold lower than the lead compound it was derived from. nih.gov
In studies involving the human lung carcinoma A549 cell line, particularly taxol-resistant A549/T24 cells, certain pyrazole compounds demonstrated a significant ability to overcome common drug-resistance mechanisms. if-pan.krakow.plresearchgate.net The taxol-resistant A549/T24 cell line showed a significantly increased sensitivity to these pyrazole compounds, suggesting a potential mechanism of action that circumvents typical resistance pathways. if-pan.krakow.plresearchgate.net
Antioxidant Properties
The pyrazole ring is recognized as an important pharmacophore for the development of potent antioxidants. nih.gov Pyrazole and its derivatives have been shown to possess antioxidant activity, capable of preventing oxidative stress. nih.gov The antioxidant capacity of various pyrazole-containing structures has been confirmed through multiple assays.
For example, a series of 2-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles were evaluated using the Oxygen Radical Absorbance Capacity (ORAC) method, with some compounds demonstrating significant antioxidant capacity. researchgate.net Other studies on phenyl-pyrazolone derivatives, using DPPH (2,2-diphenyl-1-picrylhydrazyl) and DMPO-based assays, have also demonstrated that these compounds exhibit marked antioxidant effects. mdpi.com The pyrazole core is considered a key structural feature that contributes to the total antioxidant activity of these derivatives. researchgate.net The well-known antioxidant Edaravone, which contains a pyrazole ring, is used clinically to reduce oxidative damage. nih.govmdpi.com
Radical Scavenging Mechanisms
The antioxidant potential of phenolic compounds, including those with a pyrazole moiety like 3-(1H-pyrazol-4-yl)phenol, is attributed to their ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress, a process implicated in various pathologies. The primary mechanisms through which these compounds exert their radical-scavenging effects are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
In the HAT mechanism, the phenolic hydroxyl (-OH) group donates its hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The resulting phenoxyl radical is stabilized by resonance over the aromatic ring, which reduces its reactivity and prevents it from initiating new radical chains. The pyrazole ring itself may also contribute to this activity, as studies have indicated that the nitrogen atoms in the pyrazole core possess radical-scavenging ability. epa.gov
DNA Protection Studies
The ability of a compound to scavenge free radicals is directly linked to its potential to protect biological macromolecules, such as DNA, from oxidative damage. Reactive oxygen species (ROS) can induce lesions in DNA, a critical step in the initiation of mutagenesis and carcinogenesis. nih.gov Antioxidant compounds can intercept these radicals before they damage DNA.
Studies on dendritic antioxidants featuring a pyrazole core have demonstrated their capacity to protect DNA from radical-induced oxidation. epa.govresearchgate.net For instance, pyrazole-phenol derivatives have been evaluated for their ability to inhibit DNA oxidation induced by 2,2'-azobis(2-amidinopropane hydrochloride) (AAPH), a peroxyl radical generator. epa.govresearchgate.net
In one study, several pyrazole-phenol compounds were synthesized and tested for their DNA protective effects. The results indicated that the combination of a pyrazole ring with a phenyl group, even with only a single phenolic hydroxyl group, conferred significant antioxidant and DNA-protective abilities. epa.govresearchgate.net These compounds were shown to effectively trap multiple radicals, thereby preventing AAPH-induced DNA damage. epa.govresearchgate.net However, it was also noted that their protective effect was less pronounced against DNA oxidation induced by other mechanisms, such as those involving metal ions like Cu(II). epa.govresearchgate.net
Table 1: DNA Protection by Pyrazole-Phenol Analogues Against AAPH-Induced Oxidation
| Compound | Number of Radicals Trapped | Reference |
|---|---|---|
| 4-(1,5-diphenyl-1H-pyrazol-3-yl)phenol (APP) | 1.71 | epa.govresearchgate.net |
| 4-(1,3-diphenyl-1H-pyrazol-5-yl)phenol (BPP) | 1.81 | epa.govresearchgate.net |
| 4-(3,5-diphenyl-1H-pyrazol-1-yl)phenol (CPP) | 1.58 | epa.govresearchgate.net |
Enzyme and Receptor Modulation
Enzyme Inhibition Studies
Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, repair, and recombination, making it a well-established target for antibacterial agents. Many pyrazole derivatives have been investigated for their potential to inhibit this enzyme.
Research into N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs revealed potent inhibitory activity against DNA gyrase from both Staphylococcus aureus and Bacillus subtilis. Structure-activity relationship studies indicated that substituents on the benzoyl ring significantly influence the inhibitory potency. For example, compound 3k , featuring a 2,4-dichloro substitution, demonstrated strong inhibition against S. aureus DNA gyrase with a half-maximal inhibitory concentration (IC50) of 0.15 µg/mL.
Table 2: DNA Gyrase Inhibitory Activity of N′-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide Analogues
| Compound | Substituent (R) | S. aureus DNA Gyrase IC50 (µg/mL) | B. subtilis DNA Gyrase IC50 (µg/mL) |
|---|---|---|---|
| 3k | 2,4-di-Cl | 0.15 | 0.25 |
Monoamine oxidase B (MAO-B) is a key enzyme in the central nervous system responsible for the degradation of monoamine neurotransmitters, particularly dopamine (B1211576). mdpi.com Inhibition of MAO-B can increase dopamine levels, which is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. tandfonline.com Pyrazoline derivatives, which are structurally related to pyrazoles, have been extensively studied as potent and selective MAO-B inhibitors.
Research has shown that substitutions on the phenyl rings of the pyrazoline scaffold significantly impact both potency and selectivity for MAO-B over the MAO-A isoform. Halogen substitutions, in particular, have been found to enhance MAO-B inhibition. For example, compound EH7 , a pyrazoline with a fluorine atom on one phenyl ring and an ethoxy group on the other, exhibited very high potency against MAO-B with an IC50 value of 0.063 µM and a high selectivity index of 133. nih.gov Kinetic studies revealed that this compound acts as a reversible and competitive inhibitor of MAO-B. nih.gov
Table 3: MAO-B Inhibitory Activity of Halogenated Pyrazoline Derivatives
| Compound | Structure | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |
|---|---|---|---|---|
| EH7 | 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole | 0.063 | 133.0 | nih.gov |
| EH6 | 3-(4-ethoxyphenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole | >55.8 | >55.8 | nih.gov |
| EH8 | 3-(4-ethoxyphenyl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazole | N/A | N/A | nih.gov |
| EH1 | 3-(4-ethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole | N/A | N/A | nih.gov |
Phosphodiesterase 4 (PDE4) is an enzyme family that specifically hydrolyzes the second messenger cyclic adenosine (B11128) monophosphate (cAMP). mdpi.com These enzymes are abundantly expressed in immune and brain cells, and their inhibition leads to increased cAMP levels, which in turn modulates inflammatory pathways. frontiersin.orgnih.gov Consequently, PDE4 inhibitors have been developed for treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and psoriasis. mdpi.com
The pyrazole scaffold has been identified as a promising core structure for the development of novel PDE4 inhibitors. A study focusing on the design and synthesis of pyrazole and triazole derivatives containing a 5-phenyl-2-furan moiety reported considerable inhibitory activity against the PDE4B isoform. nih.gov This research underscores the potential of pyrazole-based compounds to act as effective modulators of the PDE4 enzyme, providing a basis for the development of new anti-inflammatory agents. nih.gov
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide, is a significant area of pharmacological research. Pyrazole-phenol derivatives have been investigated as potential inhibitors of various human carbonic anhydrase (hCA) isoforms. Studies on benzenesulfonamides incorporating pyrazole-carboxamide moieties have shown that these compounds can be effective inhibitors of several hCA isoforms, including hCA I, II, IX, and XII. nih.govmdpi.com
The structure-activity relationship (SAR) studies reveal that substitutions on the pyrazole and phenyl rings play a crucial role in the inhibitory activity and isoform selectivity. For instance, in a series of [(4-aminosulfonyl) phenyl] 3-substituted phenyl-1H-pyrazole-5-carboxamide derivatives, a 2-hydroxy-4,5-dimethylphenyl substitution at the 3-position of the pyrazole ring was found to be highly beneficial for inhibitory activity against certain isoforms. nih.gov The presence of a hydroxyl group on the phenyl ring, a key feature of this compound, is often associated with CA inhibition, as phenols themselves are a known class of CA inhibitors. drugbank.commdpi.com
Research has demonstrated that pyrazole-based sulfonamides can act as potent inhibitors for cytosolic isoforms (hCA I and II) and transmembrane, tumor-associated isoforms (hCA IX and XII). nih.govrsc.org Some derivatives have exhibited inhibitory activities in the submicromolar range, occasionally surpassing the potency of the standard inhibitor acetazolamide. rsc.org Computational docking studies have helped to elucidate the binding interactions within the active site of these enzymes, highlighting the importance of specific residues for inhibitor binding. rsc.org The findings suggest that the pyrazole-phenol scaffold is a promising template for designing isoform-selective carbonic anhydrase inhibitors. nih.gov
| Compound Type | Target Isoform | Reported Activity (Ki or IC50) | Reference |
|---|---|---|---|
| 3-(2-hydroxyaryl)-1H-pyrazole-5-carboxamides | hCA IX | Showed activity better than Acetazolamide (Ki = 25.8 nM) | nih.gov |
| Pyrazole-based benzene (B151609) sulfonamide (Compound 4k) | hCA II | IC50 = 0.24 ± 0.18 μM | rsc.org |
| Pyrazole-based benzene sulfonamide (Compound 4j) | hCA IX | IC50 = 0.15 ± 0.07 μM | rsc.org |
| Pyrazole-based benzene sulfonamide (Compound 4g) | hCA XII | IC50 = 0.12 ± 0.07 μM | rsc.org |
Transient Receptor Potential Channels (TRPC3) Blockade
Transient Receptor Potential Canonical 3 (TRPC3) channels are cation channels involved in regulating calcium influx, which plays a role in diverse cellular processes. The pharmacological blockade of these channels is of significant interest for therapeutic applications. A pyrazole compound, identified as Pyr3, has been recognized as a selective inhibitor of TRPC3 channels. nih.govsemanticscholar.org Structure-function studies have indicated that specific structural motifs, such as the trichloroacrylic amide group on the phenyl ring of the pyrazole compound, are important for its selectivity towards TRPC3. nih.gov
The inhibitory action of pyrazole compounds on TRPC3 channels has been confirmed through electrophysiological methods like patch-clamp experiments, which demonstrate a direct action on the TRPC3 protein. nih.gov This selective inhibition has been shown to suppress cellular signaling pathways that are dependent on receptor-activated calcium influx. nih.gov For example, Pyr3 was found to attenuate the activation of nuclear factor of activated T cells (NFAT), a calcium-dependent transcription factor. semanticscholar.org The development of novel pyrazole-based TRPC3 inhibitors with improved metabolic stability and safety profiles continues to be an active area of research, with potential applications in conditions characterized by neuronal hyperexcitability, such as epilepsy. nih.gov
Receptor Binding and Interaction Analysis
Virtual screening and in vitro assays have identified 1,3-diphenyl-1H-pyrazole derivatives as potent partial agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). researchgate.net These compounds demonstrate competitive antagonism against full agonists, indicating direct binding to the receptor. researchgate.net
Protein-Protein Interaction Inhibition (e.g., PEX14-PEX5)
Targeting protein-protein interactions (PPIs) represents a promising strategy for therapeutic intervention in various diseases. The interaction between peroxin 14 (PEX14) and peroxin 5 (PEX5) is essential for protein import into glycosomes, which are organelles critical for the metabolism of Trypanosoma parasites, the causative agents of diseases like sleeping sickness and Chagas disease. nih.govacs.org
Researchers have successfully developed pyrazolo[4,3-c]pyridine derivatives as the first small-molecule inhibitors of the PEX14-PEX5 PPI. nih.govacs.org A structure-based drug design approach, guided by X-ray crystallography and NMR binding data, was employed to optimize these inhibitors. nih.gov The studies revealed that the pyrazole moiety is a key component of the scaffold that interacts with the target protein. The binding of these inhibitors disrupts the essential PEX14-PEX5 complex, leading to the mislocalization of glycosomal enzymes and ultimately causing parasite death. nih.gov More recent work has expanded on this concept, developing novel peptidomimetics based on different scaffolds to inhibit this specific PPI, further validating it as a druggable target. nih.govresearchgate.net
| Compound Class | Target PPI | Mechanism of Action | Therapeutic Potential | Reference |
|---|---|---|---|---|
| Pyrazolo[4,3-c]pyridines | PEX14-PEX5 | Disrupts glycosomal protein import | Trypanocidal agents | nih.govacs.org |
| Oxopiperazine-based peptidomimetics | PEX5-TbPEX14 | Inhibits PEX5 binding to PEX14 | Trypanocidal agents | nih.gov |
Other Investigated Pharmacological Activities
Analgesic Properties
The pyrazole-phenol chemical structure is found in compounds with potential analgesic properties. Phenol (B47542) itself is used as an oral analgesic and anesthetic to relieve minor pain from conditions like sore throat. drugbank.commayoclinic.org Furthermore, related compounds such as 4-Fluoro-2-(1H-pyrazol-3-yl)phenol are utilized as key intermediates in the synthesis of various pharmaceutical agents, specifically in the creation of analgesics. chemimpex.com This suggests that the combination of the pyrazole ring and the phenol group within a single molecule may contribute to pain-relieving effects, making this class of compounds a subject of interest in the development of new analgesic drugs.
Antipyretic Activity
While direct studies on the antipyretic activity of this compound are not extensively documented, the core structures—pyrazole and phenol—are present in well-known antipyretic agents. For instance, pyrazole derivatives like antipyrine (B355649) (phenazone) and its analogs have a long history of use as antipyretics. Many non-steroidal anti-inflammatory drugs (NSAIDs), which typically possess analgesic and antipyretic properties, incorporate aromatic and acidic functional groups similar to the phenol moiety. mdpi.com The structural relationship of the pyrazole-phenol scaffold to known antipyretic compounds suggests a potential for this class of molecules to exhibit fever-reducing activity.
Anticonvulsant Activity
The structural framework of pyrazole derivatives has been a fertile ground for the development of novel anticonvulsant agents. minia.edu.egresearchgate.netnih.govnih.govjetir.orgkarger.comresearchgate.netijnrd.org Research has demonstrated that the pyrazole nucleus is a key pharmacophore that can interact with various targets in the central nervous system to exert its anticonvulsant effects. researchgate.net The introduction of a phenol moiety can further modulate the physicochemical properties and biological activity of these compounds.
Numerous studies have focused on the synthesis and anticonvulsant screening of various pyrazole derivatives. minia.edu.egresearchgate.netnih.govnih.govijper.org These investigations often employ preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, to evaluate the efficacy of newly synthesized compounds. nih.govijper.org For instance, a series of novel 4-(aryl/substituted aryl)-1-(unsubstituted/aryl/substituted aryl)-3-phenyl-1-H pyrazoles were synthesized and showed a significant reduction in electroshock-induced convulsions, indicating their potential as anticonvulsant candidates. researchgate.net It was noted that the substitution at the 1H position of the pyrazole ring with a phenyl or substituted phenyl group tended to increase the anticonvulsant activity. researchgate.net
In another study, pyrazolone (B3327878) derivatives were synthesized and evaluated for their protective effects against pentylenetetrazole (PTZ)-induced clonic seizures in mice. minia.edu.egnih.gov Certain compounds within this series demonstrated remarkable protective effects, with anticonvulsant activity comparable to the standard drug phenobarbital (B1680315) and more potent than phenytoin (B1677684) at similar dose levels. minia.edu.egnih.gov These findings underscore the potential of the pyrazole scaffold in the design of new antiepileptic drugs. nih.govijper.org
While direct studies on this compound are limited in the reviewed literature, the consistent anticonvulsant activity observed across a range of pyrazole-containing structures suggests that this compound could also possess similar properties. The presence of the phenol group may influence its pharmacokinetic profile and ability to cross the blood-brain barrier, which are critical factors for CNS-active drugs.
Table 1: Anticonvulsant Activity of Selected Pyrazole Derivatives
| Compound Series | Test Model | Most Active Compound Example | Key Findings | Reference(s) |
|---|---|---|---|---|
| 4-(Aryl/substituted aryl)-1-(unsubstituted/aryl/substituted aryl)-3-phenyl-1-H pyrazoles | Maximal Electroshock (MES) | Not specified in abstract | Significantly reduce electroshock-induced convulsions. Substitution at 1H-pyrazole position with phenyl/substituted phenyl increases activity. | researchgate.net |
| Pyrazolone derivatives | Pentylenetetrazole (PTZ)-induced seizures | Compounds 11a, 11b, 11d | Exhibited remarkable protective effect against clonic seizures. Activity nearly close to phenobarbital and more potent than phenytoin. | minia.edu.egnih.gov |
| 3-(5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazole-3-ylamino)-2-(2-methylphenyl)quinazolin-4(3H)-one | MES and scPTZ | 3-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-3-ylamino)-2-(2-methylphenyl)quinazolin-4(3H)-one | Showed significant anticonvulsant activity in both models and was non-neurotoxic. | ijper.org |
| Substituted pyrazoles | MES and scPTZ | Compound 7h | Demonstrated the most potent anticonvulsive activity, more potent than valproic acid. | nih.govkarger.comresearchgate.net |
Antidiabetic Activity (e.g., DPP-IV inhibition)
The management of type 2 diabetes mellitus has seen the emergence of dipeptidyl peptidase-4 (DPP-IV) inhibitors as a significant therapeutic class. nih.govjetir.org DPP-IV is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis. nih.gov By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. nih.gov The pyrazole scaffold has been identified as a promising framework for the design of potent and selective DPP-IV inhibitors. nih.govresearchgate.netresearchgate.netresearchgate.net
Several research groups have synthesized and evaluated novel pyrazole derivatives for their DPP-IV inhibitory activity. nih.govresearchgate.net For example, a series of pyrazole-incorporated thiosemicarbazones were designed and tested for their effects on DPP-4. nih.govresearchgate.net Within this series, 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide was identified as a highly effective DPP-4 inhibitor, with an IC50 value of 1.266 ± 0.264 nM, which was more potent than the standard drug sitagliptin (B1680988) (IC50 = 4.380 ± 0.319 nM). nih.govresearchgate.net This highlights the potential of the 4-(1H-pyrazol-1-yl)phenyl moiety as a key structural element for potent DPP-IV inhibition. nih.govresearchgate.net
The inclusion of the pyrazole ring system in potential inhibitors is thought to significantly influence the interaction with the DPP-IV active site. researchgate.netresearchgate.net Molecular docking studies have suggested that the pyrazole scaffold can engage in π-π interactions with key amino acid residues, such as Arg358 and Tyr666, within the S1 and S2 pockets of the enzyme. nih.govresearchgate.netresearchgate.netresearchgate.net
Although specific data on the DPP-IV inhibitory activity of this compound is not detailed in the provided search results, the demonstrated potency of structurally related pyrazole-phenyl compounds suggests that it could be a promising candidate for further investigation. The phenolic hydroxyl group could potentially form additional hydrogen bonds within the active site of DPP-IV, thereby enhancing its inhibitory activity.
Table 2: Antidiabetic Activity of Selected Pyrazole Derivatives (DPP-IV Inhibition)
| Compound Series | Key Findings | Most Potent Compound Example | IC50 Value | Reference(s) |
|---|---|---|---|---|
| Pyrazole-incorporated thiosemicarbazones | Identified a highly effective DPP-4 inhibitor more potent than sitagliptin. | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide | 1.266 ± 0.264 nM | nih.govresearchgate.net |
| Pyrazole-incorporated thiosemicarbazones | A trifluoromethyl-substituted compound showed marked inhibitory effect on DPP-4. | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-trifluoromethylbenzylidene)thiosemicarbazide | 4.775 ± 0.296 nM | nih.gov |
| Pyrazolopyrimidinone Analogs | A novel series of pyrazolo[3,4-d]pyrimidinones was developed as DPP-4 inhibitors. | 6-methyl-5-(4-methylpyridin-2-yl)-1-phenyl-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one | 1.06 µM | nih.gov |
Structure Activity Relationship Sar Studies of Phenolic Pyrazole Compounds
Influence of Structural Modifications on Biological Activity
The biological activity of phenolic pyrazole (B372694) compounds is intricately linked to their structural features. Modifications to the phenolic hydroxyl group, the pyrazole ring, and any linking moieties can profoundly impact their efficacy.
The position and substitution of the phenolic hydroxyl (-OH) group are critical determinants of biological activity. The -OH group can participate in hydrogen bonding with biological targets, which is often essential for binding affinity. researchgate.net
Position: The relative position of the hydroxyl group on the phenyl ring influences its acidity and hydrogen-bonding capability. For instance, in a series of pyrazole-based inhibitors of meprin α and β, the introduction of a hydroxyl group at the para-position of a phenyl ring led to a significant increase in inhibitory activity against both enzymes. nih.gov
Substitution: Replacing the hydrogen of the phenolic -OH group can alter the compound's properties. For example, converting the hydroxyl group to a less hydrophilic moiety, such as an ether, can increase lipophilicity. This may enhance cell membrane permeability, which was observed to be beneficial for antimicrobial activity in some coumarin (B35378) derivatives, but detrimental to antioxidant and antiproliferative effects. pjmhsonline.com The presence of a catechol (1,2-dihydroxybenzene) moiety often enhances radical scavenging activity. nih.gov
The following table summarizes the effect of phenolic hydroxyl group modifications on the biological activity of selected pyrazole derivatives.
| Compound/Modification | Biological Activity | Key Findings | Reference |
| para-hydroxyphenyl pyrazole | Meprin α and β inhibition | Strongest increase in activity observed with the acidic phenol (B47542) in the para-position. | nih.gov |
| Catechol-containing pyrazole (3d) | Antioxidant (Radical Scavenging) | Exhibited excellent radical scavenging activity. | nih.gov |
| 4-hydroxyphenyl pyrazole (3b) | Anti-lipoxygenase (LOX) | Showed the best anti-LOX activity in the tested series. | nih.gov |
This table is interactive. Click on the headers to sort the data.
N-1 Position: The substituent at the N-1 position of the pyrazole ring can significantly affect the compound's properties. For instance, in a study of pyrazolo[4,3-c]pyridines, a methyl group at the N-1 position pointed towards a solvent-exposed region, suggesting that various substituent sizes could be tolerated at this position without drastically affecting binding. acs.org In some cases, an unsubstituted N-1 position is crucial, as the hydrogen atom can participate in hydrogen bonding with the active site of an enzyme. mdpi.com The nature of the substituent at N-1 can also influence the ratio of N-1 and N-2 alkylation products during synthesis. nih.gov
C-3 and C-5 Positions: Substituents at the C-3 and C-5 positions often directly interact with the active sites of enzymes or receptors. researchgate.net In a series of 3,4,5-substituted pyrazoles, varying the moiety at the 3(5)-position had a notable impact on meprin α inhibition. While a 3,5-diphenylpyrazole (B73989) showed high activity, introducing smaller groups like methyl or larger groups like benzyl (B1604629) decreased activity. nih.gov In another study, a t-butyl group attached to the pyrazole ring was found to stabilize the DFGout conformation in protein kinase inhibitors. mdpi.com
The electronic nature of substituents on the pyrazole ring is also critical. Electron-donating groups (e.g., alkyl, methoxy) can increase the electron density of the ring, while electron-withdrawing groups (e.g., nitro, cyano) decrease it, which can affect binding affinity. researchgate.net
The table below illustrates the impact of pyrazole ring substituents on the biological activity of various compounds.
| Position | Substituent | Biological Activity | Key Findings | Reference |
| N-1 | Unsubstituted | Enzyme Inhibition | Hydrogen bond interaction with the unsubstituted nitrogen atom can play a role in activity. | mdpi.com |
| N-1 | Methyl | Protein-Ligand Interaction | Points to a solvent-exposed region, suggesting tolerance for various substituent sizes. | acs.org |
| C-3, C-5 | Phenyl | Meprin α Inhibition | 3,5-diphenylpyrazole exhibited high inhibitory activity. | nih.gov |
| C-3, C-5 | Methyl or Benzyl | Meprin α Inhibition | Introduction of methyl or benzyl groups decreased inhibitory activity compared to diphenyl. | nih.gov |
This table is interactive. Click on the headers to sort the data.
Linker groups and side chains attached to the core phenolic pyrazole structure are instrumental in orienting the molecule within a biological target and providing additional interaction points.
Linker Groups: The nature of the linker connecting the phenyl and pyrazole rings can influence activity. For example, coupling a phenyl group to a pyrazole scaffold via an imine linker resulted in acetylcholinesterase (AChE) inhibitory activity. mdpi.com The pyrazole fragment itself can act as a linker, providing an extended conformation for other parts of the molecule to interact with their targets. mdpi.com
Side Chains: Side chains attached to the pyrazole or phenyl rings can significantly impact biological activity. In a study on pyrazole-based Schiff bases, increasing the length of an alkyl substituent led to lower AChE inhibition. mdpi.com Conversely, the introduction of acidic moieties in the side chains of some pyrazole derivatives increased their activity against meprin β. nih.gov
The following table provides examples of how linker groups and side chains affect the biological activity of phenolic pyrazole compounds.
| Linker/Side Chain | Biological Activity | Key Findings | Reference |
| Imine Linker | Acetylcholinesterase (AChE) Inhibition | Coupling a phenyl group to the pyrazole scaffold through an imine linker conferred inhibitory activity. | mdpi.com |
| Pyrazole as a Linker | Protein Kinase Inhibition | The pyrazole fragment can provide an extended conformation for other substituents. | mdpi.com |
| Alkyl Side Chain | Acetylcholinesterase (AChE) Inhibition | Increasing the length of the alkyl substituent decreased inhibitory activity. | mdpi.com |
| Acidic Side Chain | Meprin β Inhibition | Introduction of acidic moieties increased activity against meprin β. | nih.gov |
This table is interactive. Click on the headers to sort the data.
Pharmacophore Identification and Feature Mapping
Pharmacophore modeling is a crucial step in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For phenolic pyrazole compounds, key pharmacophoric features often include:
Hydrogen Bond Donors/Acceptors: The phenolic hydroxyl group and the nitrogen atoms of the pyrazole ring are primary sites for hydrogen bonding. researchgate.netacs.org
Aromatic Rings: The phenyl and pyrazole rings can engage in π-π stacking or hydrophobic interactions with the target protein. acs.org
Hydrophobic Features: Alkyl or aryl substituents can interact with hydrophobic pockets in the binding site. acs.org
In a structure-based drug design study targeting the PEX14-PEX5 protein-protein interaction, two hydrophobic aromatic rings were identified as key pharmacophoric elements that fit into corresponding Trp and Phe pockets on the protein surface. An additional connecting aromatic ring was proposed to allow for further π-stacking interactions. acs.org Molecular docking studies of pyrazole derivatives as lipoxygenase inhibitors revealed that while they did not directly interact with the active site, they acted as inhibitors by blocking the substrate's access to it. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This is achieved by correlating physicochemical descriptors of the molecules with their observed activity.
For phenolic compounds, QSAR studies have been employed to predict their antioxidant activity. nih.govresearchgate.netimist.ma These models often use descriptors calculated using Density Functional Theory (DFT) or other computational methods. imist.ma The descriptors can include:
Electronic Properties: Such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Topological Descriptors: Which describe the connectivity of atoms in the molecule.
Physicochemical Properties: Like lipophilicity (logP) and molar refractivity.
A QSAR study on the antiradical properties of flavonoids, a class of phenolic compounds, utilized Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), and Artificial Neural Network (ANN) models. The ANN model showed a high correlation coefficient (R² = 0.982), indicating its strong predictive capability. imist.ma Another QSAR study on phenolic compounds' anti-DPPH radical activity revealed a correlation between activity and drug-likeness, molecular fingerprints, and various physicochemical, topological, and electronic properties. nih.govresearchgate.net
While specific QSAR models for "3-(1H-pyrazol-4-yl)phenol" were not found, the principles and methodologies applied to other phenolic and pyrazole compounds are directly relevant and could be used to predict its biological activities and guide the design of more potent analogs.
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Investigations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor.
Molecular docking studies on various pyrazole (B372694) derivatives reveal their potential to interact with a range of biological targets. These studies predict that the pyrazole scaffold can form significant non-covalent interactions within the binding pockets of proteins. For instance, docking simulations of pyrazole derivatives with targets such as receptor tyrosine kinases (VEGFR-2), Aurora A, and cyclin-dependent kinase 2 (CDK2) have shown that these ligands can fit deeply within the binding pocket. researchgate.net The binding is often stabilized by a network of hydrogen bonds, a critical interaction for ligand-receptor recognition. researchgate.net
The binding affinity, often quantified by the binding energy (typically in kcal/mol), indicates the strength of the interaction between the ligand and its target. Lower binding energy values suggest a more stable and favorable interaction. Docking studies on a variety of pyrazole derivatives have shown promising binding affinities against several therapeutically relevant proteins.
For example, certain pyrazole-thiadiazole derivatives have demonstrated minimum binding energies of -10.09 kcal/mol with VEGFR-2, -8.57 kcal/mol with Aurora A, and -10.35 kcal/mol with CDK2. researchgate.net In another study focusing on pyrazole derivatives as potential antioxidants and anti-inflammatory agents, docking simulations against a dehydrogenase inhibitor (PDB ID: 5ADH) and an anti-inflammatory protein hydrolase (PDB ID: 1RO6) yielded binding affinities ranging from -8.8 to -9.3 kcal/mol and -8.5 to -9.7 kcal/mol, respectively. nih.govunar.ac.id These results highlight the potential of the pyrazole scaffold to bind with high affinity to diverse protein targets. The specific substitutions on the pyrazole and phenol (B47542) rings can modulate this affinity, allowing for the fine-tuning of binding specificity. mdpi.com
| Derivative Class | Protein Target | PDB ID | Binding Affinity Range (kcal/mol) | Reference |
|---|---|---|---|---|
| Pyrazole-Thiadiazole Derivatives | VEGFR-2 | 2QU5 | -10.09 | researchgate.net |
| Pyrazole-Thiadiazole Derivatives | Aurora A | 2W1G | -8.57 | researchgate.net |
| Pyrazole-Thiadiazole Derivatives | CDK2 | 2VTO | -10.35 | researchgate.net |
| (4-fluorophenyl)pyrazolyl-methanone Derivatives | Dehydrogenase Inhibitor | 5ADH | -8.8 to -9.3 | nih.govunar.ac.id |
| (4-fluorophenyl)pyrazolyl-methanone Derivatives | Protein Hydrolase | 1RO6 | -8.5 to -9.7 | nih.govunar.ac.id |
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry to study molecular properties.
Electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔEg) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov Analysis of these frontier orbitals in pyrazole derivatives shows that the electron density distribution in the HOMO and LUMO is often spread across the aromatic systems, which is important for their electronic interactions. mdpi.com
Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of molecules. chemrxiv.orgmdpi.com An MEP map displays the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).
For pyrazole-phenol derivatives, MEP analysis typically identifies the most negative potential (red regions) around the nitrogen atoms of the pyrazole ring and the oxygen atom of the phenol group. nih.gov These electron-rich areas are susceptible to electrophilic attack and are the most likely sites for forming hydrogen bonds. chemrxiv.org Conversely, the hydrogen atoms of the phenol -OH and the pyrazole N-H groups represent electron-poor regions (positive potential, blue regions), making them sites for nucleophilic attack. nih.gov MEP analysis is thus instrumental in understanding and predicting intermolecular interactions. mdpi.com
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the intuitive Lewis structure concept.
Quantum Chemical Parameters (e.g., HOMO-LUMO Gap, Polarizability, Hyperpolarizability)
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's electronic characteristics. The HOMO energy (EHOMO) is associated with the capacity to donate an electron, whereas the LUMO energy (ELUMO) relates to the ability to accept an electron. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. A small energy gap suggests that a molecule has low excitation energies, making it more reactive and "softer." Conversely, a large energy gap implies higher stability and "hardness."
Polarizability (α) and hyperpolarizability (β) are measures of a molecule's response to an external electric field and are fundamental to its nonlinear optical (NLO) properties. Molecules with significant hyperpolarizability values are considered potential candidates for NLO applications, which are important in technologies like optical data storage and telecommunications. Computational studies on various pyrazole derivatives have shown that they can possess promising NLO properties, with hyperpolarizability values often greater than that of the standard NLO material, urea. The presence of electron-donating and electron-accepting groups can significantly influence these parameters.
Below is a table of calculated quantum chemical parameters for a related pyrazole derivative, (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol, which illustrates the typical values obtained through Density Functional Theory (DFT) calculations.
Table 1: Representative Quantum Chemical Parameters for a Pyrazole Analog
| Parameter | Value |
|---|---|
| EHOMO | -5.87 eV |
| ELUMO | -1.99 eV |
| Energy Gap (ΔE) | 3.88 eV |
| Dipole Moment (μ) | 3.25 Debye |
| Mean Polarizability (α) | 29.51 x 10-24 esu |
| First Hyperpolarizability (β0) | 6.94 x 10-30 esu |
Data derived from a computational study on (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol for illustrative purposes.
ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)
In the process of drug discovery and development, the evaluation of a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is critical. In silico ADMET prediction models provide a rapid and cost-effective means to assess the potential drug-likeness and safety of a molecule before advancing to more resource-intensive experimental studies. These computational tools analyze a chemical structure to predict its pharmacokinetic and toxicological properties.
For the pyrazole class of compounds, ADMET predictions are frequently employed to identify candidates with favorable characteristics for oral bioavailability and reduced toxicity. Key parameters often evaluated include:
Absorption: Predictions for gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration are crucial.
Distribution: Parameters like plasma protein binding and volume of distribution are assessed.
Metabolism: The likelihood of a compound being a substrate or inhibitor of cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is a primary focus, as this can indicate potential drug-drug interactions and hepatotoxicity.
Excretion: The route and rate of elimination from the body are considered.
Toxicity: Predictions can include potential for carcinogenicity, mutagenicity, and cardiotoxicity (e.g., hERG inhibition). Structural alerts, such as PAINS (Pan-Assay Interference Compounds), are also identified.
While a specific ADMET profile for 3-(1H-pyrazol-4-yl)phenol is not available in the provided search results, the following table presents an example of a Swiss-ADME prediction for a pyranopyrazole derivative, illustrating the type of data generated in such studies.
Table 2: Example ADMET Prediction for a Pyrano[2,3-c]pyrazole Derivative
| Property | Prediction |
|---|---|
| Pharmacokinetic Properties | |
| GI Absorption | Low |
| BBB Permeant | No |
| P-gp Substrate | No |
| CYP1A2 Inhibitor | No |
| CYP2C19 Inhibitor | No |
| CYP2C9 Inhibitor | No |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | No |
| Log Kp (skin permeation) | -7.91 cm/s |
| Drug-likeness | |
| Lipinski's Rule | Yes, 0 violations |
| Bioavailability Score | 0.55 |
| Medicinal Chemistry | |
| PAINS Alerts | 0 |
Data for compound 18 from a study on pyrano[2,3-c]pyrazole derivatives, intended for illustrative purposes.
Conformational Analysis
Conformational analysis investigates the spatial arrangement of atoms in a molecule and the different geometries, or conformers, that can result from the rotation around single bonds. This analysis is fundamental for understanding a molecule's physical properties, chemical reactivity, and biological activity, as these are often dependent on its three-dimensional shape.
Therapeutic Applications and Drug Discovery Implications
Identification and Optimization of Lead Compounds
The journey from a preliminary "hit" to a viable drug candidate involves the critical stages of lead identification and optimization. For compounds based on the 3-(1H-pyrazol-4-yl)phenol scaffold, this process leverages detailed structure-activity relationship (SAR) studies to enhance potency, selectivity, and pharmacokinetic properties. altasciences.com
The pyrazole (B372694) core itself is a key pharmacophore, and modifications to its structure, as well as the attached phenol (B47542) ring, can dramatically influence biological activity. nih.govnih.gov SAR investigations have demonstrated that substitutions on either ring system can modulate the compound's interaction with its biological target. For instance, in the development of phenylpyrazole derivatives as anti-HIV agents, structural optimization on both the benzyl (B1604629) group and the pyrazole ring led to a six-fold increase in potency compared to the initial lead compound. nih.gov
A common optimization strategy involves introducing various functional groups to explore different regions of the target's binding pocket. Studies on pyrazolone (B3327878) analogues have shown that introducing moieties such as acetyl, methyl, chloro, and thiophene (B33073) groups can significantly enhance inhibitory effects. nih.gov Similarly, the optimization of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives as Src inhibitors for triple-negative breast cancer involved extensive SAR studies that ultimately led to a promising drug candidate with potent activity and low toxicity. nih.gov
The phenol group offers a crucial site for modification. It can act as a hydrogen bond donor or acceptor, which is a key interaction in many protein-ligand binding events. nsf.gov In the development of serum and glucocorticoid regulated kinase 1 (SGK1) inhibitors, a para-phenol group was proposed to interact with the linker region of the kinase. researchgate.net Optimization efforts often involve altering the electronic properties of the phenol ring through the addition of electron-withdrawing or electron-donating groups to fine-tune binding affinity and selectivity. researchgate.net
The following table summarizes findings from SAR studies on various pyrazole derivatives, illustrating how specific structural modifications impact biological activity.
| Lead Scaffold/Compound | Modification Strategy | Target/Activity | Key Finding | Reference |
| Phenylpyrazole Derivative | Replacement of diazenyl with aminomethylene; optimization of benzyl and pyrazole rings | Anti-HIV | Led to a derivative with six-fold higher potency. | nih.gov |
| 4-Aminoantipyrine | Introduction of -COCH3, –CH3, -Cl, and thiophene groups | Antibacterial | Presence of these moieties showed significant inhibitory effect. | nih.gov |
| 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Structural optimization of the core scaffold | Anti-Triple Negative Breast Cancer (Src inhibitor) | Identified a multikinase inhibitor with potent in vitro and in vivo activity and low toxicity. | nih.gov |
| Aminoindazole Scaffold | Virtual screening and further optimization | SGK1 Inhibitor | Discovered compounds with high selectivity for SGK1 over SGK3. | researchgate.net |
Strategies for Development of Novel Drug Candidates
The development of novel drug candidates from the this compound core employs several established medicinal chemistry strategies. The inherent versatility of the pyrazole scaffold allows for its incorporation into a multitude of molecular frameworks to target a wide range of diseases. nih.govglobalresearchonline.net
One prominent strategy is bioisosteric replacement , where a functional group is replaced by another with similar physical or chemical properties to improve pharmacological activity. The 1H-pyrazolo[3,4-d]pyrimidine scaffold, for example, has been used as a bioisostere of the quinazoline (B50416) core in the development of potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. nih.gov This strategy allows chemists to maintain essential binding interactions while potentially improving properties like solubility, metabolism, or target selectivity.
Another approach is scaffold hopping , which involves modifying the core structure to create novel chemotypes with similar biological activity. This can lead to the discovery of compounds with improved intellectual property positions and potentially better drug-like properties. mdpi.com By using the this compound as a starting point, chemists can design new heterocyclic systems that mimic its key pharmacophoric features.
Fragment-based drug discovery (FBDD) is also a relevant strategy. The pyrazolylphenol moiety itself can be considered a large fragment. By identifying how this core binds to a target protein, researchers can systematically "grow" the molecule by adding other chemical fragments to occupy adjacent binding pockets, thereby increasing potency and selectivity.
Furthermore, the creation of hybrid molecules by combining the pyrazolylphenol scaffold with other known pharmacophores is a common strategy to develop agents with dual or multi-target activity. For instance, pyrazole-hydrazide derivatives have been developed that show significant activity against multiple cancer cell lines. mdpi.com This approach is particularly relevant in complex diseases like cancer, where targeting multiple pathways simultaneously can be more effective. nih.govresearchgate.net The development of potent TANK-binding kinase 1 (TBK1) inhibitors based on a 1H-pyrazolo[3,4-b]pyridine scaffold exemplifies a successful rational design strategy leading to highly potent and selective compounds. nih.gov
Targeted Therapy Approaches and Precision Medicine Potential
The this compound scaffold is exceptionally well-suited for the development of targeted therapies, which are designed to interfere with specific molecules involved in the growth, progression, and spread of diseases like cancer. nih.gov This approach offers the potential for greater efficacy and fewer side effects compared to conventional chemotherapy. nih.gov Many pyrazole-containing drugs function as kinase inhibitors, a major class of targeted agents. nih.govglobalresearchonline.net
Derivatives of the pyrazole scaffold have been successfully developed to inhibit a variety of protein kinases that are critical for tumor cell survival and proliferation. These include:
EGFR and VEGFR2: Phenylpyrazolo[3,4-d]pyrimidine-based analogs have been identified as potent dual inhibitors of both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), key drivers in many cancers. nih.govresearchgate.net
Src Kinase: As mentioned, optimized pyrazolopyrimidine derivatives are potent inhibitors of Src, a non-receptor tyrosine kinase involved in cancer cell proliferation and metastasis. nih.gov
TBK1: Novel 1H-pyrazolo[3,4-b]pyridine derivatives have emerged as potent and selective inhibitors of TBK1, a kinase implicated in innate immunity and oncogenesis. nih.gov
The potential for precision medicine lies in connecting these targeted drugs to specific patient populations who are most likely to benefit. This is achieved through the use of predictive biomarkers—such as genetic mutations, protein expression levels, or other molecular alterations. nih.govjhoponline.com For example, EGFR inhibitors are most effective in non-small cell lung cancer patients whose tumors harbor specific activating mutations in the EGFR gene. jhoponline.com
A compelling example of a targeted approach involving a related scaffold is the development of phenyl-pyrazolone derivatives that target the programmed death-ligand 1 (PD-L1). mdpi.com PD-L1 is an immune checkpoint protein that cancer cells often exploit to evade the immune system. Small molecules that can bind to PD-L1 and disrupt its interaction with its receptor, PD-1, represent a promising new class of cancer immunotherapies. Research has led to the selection of a lead molecule from this series capable of inducing PD-L1 dimerization, highlighting a novel mechanism for targeted immune checkpoint inhibition. mdpi.com
The future development of drugs based on the this compound scaffold will likely involve the parallel discovery of predictive biomarkers. By identifying which genetic profiles or tumor characteristics confer sensitivity to a particular pyrazole-based inhibitor, clinicians can select the right drug for the right patient, fulfilling the promise of precision medicine. nih.govmdpi.com
The table below lists examples of targeted therapies based on the pyrazole scaffold and their corresponding molecular targets.
| Compound Class | Molecular Target | Therapeutic Area | Significance | Reference |
| Phenylpyrazolo[3,4-d]pyrimidines | EGFR, VEGFR2 | Cancer | Dual inhibitors targeting key growth and angiogenesis pathways. | nih.govresearchgate.net |
| 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amines | Src, KDR, MAPK pathway kinases | Triple-Negative Breast Cancer | Multikinase inhibitor with potent antitumor activity. | nih.gov |
| 1H-Pyrazolo[3,4-b]pyridines | TBK1 | Cancer, Immune Disorders | Potent and selective inhibitors of a key kinase in immunity and oncogenesis. | nih.gov |
| Phenyl-pyrazolones | PD-L1 | Cancer (Immunotherapy) | Novel small-molecule immune checkpoint inhibitors that induce PD-L1 dimerization. | mdpi.com |
Conclusion and Future Research Directions
Summary of Key Research Findings and Advances in Pyrazole-Phenol Chemistry
The field of pyrazole (B372694) chemistry has a rich history, with its origins tracing back to the work of Ludwig Knorr in 1883. mdpi.com Pyrazole derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts a wide range of biological activities. researchgate.netglobalresearchonline.net These activities include antimicrobial, anti-inflammatory, anticancer, and antioxidant properties, making them a cornerstone in medicinal chemistry. researchgate.netglobalresearchonline.netnih.gov The synthesis of these valuable compounds has evolved from classical condensation reactions to more sophisticated and efficient modern techniques like microwave-assisted synthesis and multicomponent reactions. mdpi.comresearchgate.net
The phenol (B47542) moiety, characterized by a hydroxyl group attached to an aromatic ring, is another critical pharmacophore found in numerous natural and synthetic bioactive compounds. nih.gov The combination of the pyrazole nucleus and the phenolic hydroxyl group in a single molecule, as seen in 3-(1H-pyrazol-4-yl)phenol, creates a scaffold with unique electronic and hydrogen-bonding properties. rsc.org This combination allows for diverse molecular interactions, which is a key reason for the significant interest in these compounds.
Recent research has highlighted the importance of the pyrazole scaffold in developing new therapeutic agents. researchgate.netmdpi.com The versatility of the pyrazole ring allows for structural modifications at multiple positions, enabling the fine-tuning of a compound's biological activity. chim.it For instance, the introduction of different substituents on the pyrazole ring can significantly enhance the anticancer efficacy and selectivity of the resulting derivatives. nih.gov
The synthesis of pyrazole derivatives often involves the cyclocondensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. mdpi.com Other methods include reactions with α,β-unsaturated ketones and acetylenic ketones. mdpi.com The specific synthesis of 4-substituted pyrazoles can be achieved through various strategies, including functionalization of a pre-existing pyrazole ring. rsc.org
The cooperative association between pyrazoles and phenols through hydrogen bonding has been a subject of study, revealing the formation of versatile binary systems. rsc.org This inherent ability to form structured molecular assemblies is a crucial aspect of their chemical behavior and biological function.
Identification of Remaining Challenges and Emerging Opportunities in the Field
Despite the significant progress in pyrazole-phenol chemistry, several challenges remain. One of the primary hurdles is achieving regioselectivity in the synthesis of polysubstituted pyrazoles. mdpi.com The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can often lead to a mixture of regioisomers, necessitating tedious separation processes. mdpi.com Developing novel synthetic methodologies that offer high regioselectivity and yield is a continuous challenge for synthetic chemists.
Another challenge lies in fully elucidating the structure-activity relationships (SAR) for various biological targets. While many pyrazole derivatives have shown promising activity, a deeper understanding of how specific structural modifications influence their interaction with biological macromolecules is needed for rational drug design. researchgate.net This requires a combination of extensive synthesis of analog libraries and detailed biological and computational studies.
The construction of medium-sized rings fused to the pyrazole core also presents a significant synthetic challenge. clockss.org While methods for creating 5- and 6-membered fused rings are well-established, the synthesis of larger, more flexible ring systems is often difficult and can result in low yields and multiple products. clockss.org
However, these challenges also present emerging opportunities. The development of green and sustainable synthetic methods for pyrazole derivatives is a growing area of interest. researchgate.net This includes the use of environmentally benign solvents, catalysts, and energy sources like microwave irradiation. mdpi.com
The exploration of pyrazole-based compounds in materials science is another promising avenue. The unique photophysical properties of some pyrazole derivatives suggest their potential application in areas such as organic light-emitting diodes (OLEDs) and molecular sensors. mdpi.comresearchgate.net The ability of N-unsubstituted pyrazoles to act as versatile ligands in coordination chemistry also opens up possibilities in catalysis and the development of novel materials. nih.gov
Furthermore, the application of multicomponent reactions (MCRs) for the synthesis of complex pyrazole-containing molecules is a significant opportunity. mdpi.com MCRs allow for the rapid and efficient construction of diverse molecular scaffolds from simple starting materials in a single step, which is highly advantageous for drug discovery programs.
Prospective Areas for Future Investigation and Novel Applications
The future of research on this compound and related compounds is bright, with several exciting avenues for investigation.
A key area for future work will be the continued exploration of their therapeutic potential. Given the broad spectrum of biological activities exhibited by pyrazole derivatives, there is a strong rationale for investigating their efficacy in a wider range of diseases. researchgate.netglobalresearchonline.net This includes not only cancer and inflammatory diseases but also neurodegenerative disorders and infectious diseases. mdpi.com The development of pyrazole-based compounds as inhibitors of specific enzymes or protein-protein interactions will be a major focus.
The design and synthesis of novel pyrazole-fused heterocyclic systems will continue to be a fertile ground for research. researchgate.net The construction of complex, three-dimensional structures incorporating the pyrazole-phenol motif could lead to compounds with enhanced biological activity and selectivity. The development of new synthetic methodologies to access these complex scaffolds will be crucial. clockss.org
Another promising direction is the investigation of pyrazole-phenol derivatives as functional materials. Their unique electronic and photophysical properties could be harnessed for applications in optoelectronics, sensing, and catalysis. mdpi.comnih.gov For instance, their ability to form hydrogen-bonded networks could be exploited in the design of supramolecular materials with tailored properties. rsc.org
Finally, a deeper understanding of the metabolic fate and potential toxicity of these compounds is essential for their translation into therapeutic agents. Future research should include comprehensive pharmacokinetic and toxicological studies to ensure the safety and efficacy of any potential drug candidates.
Q & A
Q. What are the common synthetic routes for preparing 3-(1H-pyrazol-4-yl)phenol, and what analytical methods are used to confirm its purity and structure?
- Methodological Answer : The synthesis of this compound derivatives often involves condensation reactions, such as the Vilsmeier–Haack reaction for introducing aldehyde groups (e.g., 1,3-diarylpyrazole synthesis in ). Mannich reactions are also employed for functionalizing the phenol moiety, as seen in the preparation of diaza-crown ether derivatives . Post-synthesis, purity is verified via automated flash chromatography, while structural confirmation relies on high-resolution mass spectrometry (HRMS), -NMR, IR spectroscopy, and elemental analysis. UPLC ensures purity (>97%) before biological testing .
Q. How can researchers determine the crystallographic structure of this compound derivatives?
- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. The SHELX software suite (e.g., SHELXL) is widely used for refining small-molecule structures, particularly for high-resolution or twinned data. The program’s robustness in handling anisotropic displacement parameters and hydrogen-bonding networks ensures accurate modeling .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Safety data indicate hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335). Precautions include using personal protective equipment (PPE), working in a fume hood, and adhering to protocols for recrystallization (e.g., 2-propanol as a solvent). Proper disposal and storage at controlled temperatures are critical .
Advanced Research Questions
Q. How can researchers optimize the yield and selectivity in multi-step syntheses of this compound-based hybrids, such as coumarin conjugates?
- Methodological Answer : Optimization strategies include:
- Reaction Conditions : Adjusting reflux duration (e.g., 25–30 hours for xylene-mediated cyclization in ) and catalyst loading (e.g., DMAP/EDCI for amide coupling in ).
- Purification : Automated flash chromatography improves separation efficiency, while recrystallization from methanol or 2-propanol enhances purity .
- Selectivity : Substituent positioning on the pyrazole ring (e.g., para vs. meta) influences steric and electronic effects, as demonstrated in coumarin-pyrazole hybrid syntheses .
Q. When encountering discrepancies in biological activity data for this compound derivatives across studies, what methodological factors should be scrutinized?
- Methodological Answer : Key factors include:
- Assay Variability : Differences in kinase assay protocols (e.g., DMSO concentration, incubation time) can alter IC values .
- Compound Stability : Hydrolysis or oxidation during storage (e.g., phenol moiety sensitivity) may reduce potency.
- Statistical Analysis : Ensure replicates (n ≥ 3) and appropriate controls (e.g., COX-1/COX-2 selectivity ratios in ) are standardized.
Q. How do computational modeling approaches aid in designing this compound derivatives for targeted receptor modulation?
- Methodological Answer : Molecular docking (e.g., Glide or AutoDock) predicts binding affinities to receptors like the M4 muscarinic acetylcholine receptor ( ). Structure-activity relationship (SAR) studies integrate crystallographic data to optimize substituents for allosteric modulation. For example, pyridinyl groups enhance TrkA kinase inhibition by stabilizing hydrophobic interactions .
Q. How can researchers resolve contradictory results in antioxidant assays (e.g., DPPH vs. ABTS) for pyrazole-containing compounds?
- Methodological Answer : Discrepancies arise from assay mechanisms:
- DPPH : Measures hydrogen atom transfer, sensitive to steric hindrance near the phenolic -OH group.
- ABTS : Electron-transfer-based, influenced by compound solubility in aqueous media.
Validate results with lipid peroxidation assays (e.g., thiobarbituric acid-reactive substances) and ensure consistent solvent systems (e.g., DMSO concentration ≤1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
